alpha-D-Cellobiosyl bromide heptaacetate
Overview
Description
Alpha-D-Cellobiosyl bromide heptaacetate is a biochemical reagent that is widely used in life science research. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. The compound is characterized by the presence of bromine and multiple acetyl groups, which enhance its reactivity and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Cellobiosyl bromide heptaacetate is synthesized through the acetylation of cellobiose. The process involves the reaction of alpha-D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid or a combination of glacial acetic acid and methylene chloride. The reaction conditions, including solvent, temperature, and stoichiometry of hydrogen bromide, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up by optimizing process variables such as reaction solvent, reaction time, reaction temperature, and isolation methods. The compound is produced in commercial manufacturing plants with stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Cellobiosyl bromide heptaacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield cellobiose.
Common Reagents and Conditions
Hydrogen Bromide: Used in the initial synthesis of the compound.
Acetic Acid: Acts as a solvent and catalyst in the acetylation process.
Methylene Chloride: Used as a co-solvent to enhance solubility and reaction efficiency.
Major Products Formed
Cellobiose: Formed through the hydrolysis of acetyl groups.
Various Derivatives: Formed through substitution reactions involving the bromine atom.
Scientific Research Applications
Alpha-D-Cellobiosyl bromide heptaacetate is employed in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce cellobiose and acetyl groups into molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-D-Cellobiosyl bromide heptaacetate involves its reactivity with nucleophiles due to the presence of the bromine atom. The compound can undergo substitution reactions, leading to the formation of various derivatives. The acetyl groups enhance its solubility and reactivity, facilitating its use in different chemical processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Cellobiose Octaacetate: A precursor in the synthesis of alpha-D-Cellobiosyl bromide heptaacetate.
Beta-D-Cellobiosyl Bromide Heptaacetate: A similar compound with a different glycosidic linkage.
Cellobiose: The parent disaccharide from which this compound is derived.
Uniqueness
This compound is unique due to its enhanced reactivity and solubility, which are attributed to the presence of bromine and multiple acetyl groups. These properties make it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHLQWXGDPOME-VRECAULFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931397 | |
Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14227-66-8 | |
Record name | Cellobiosyl bromide heptaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a commercial synthesis method for α-D-Cellobiosyl bromide heptaacetate?
A1: α-D-Cellobiosyl bromide heptaacetate is a valuable building block in carbohydrate chemistry. It acts as an activated donor of the cellobiose disaccharide unit. Having a commercially viable synthesis method [, ] makes this compound more accessible for researchers and industries working on various applications, including the synthesis of complex carbohydrates, glycoconjugates, and other materials.
Q2: What are the key process parameters that were optimized during the development of the commercial synthesis method?
A2: The research highlights several key process parameters that were optimized for large-scale production of α-D-Cellobiosyl bromide heptaacetate [, ]. These include:
Q3: What is the significance of successfully producing α-D-Cellobiosyl bromide heptaacetate in a commercial manufacturing plant?
A3: Successfully scaling up the synthesis from a laboratory setting to a commercial manufacturing plant [, ] demonstrates the feasibility of producing this important compound in larger quantities. This achievement paves the way for wider availability and potential cost reductions, benefiting researchers and industries utilizing α-D-Cellobiosyl bromide heptaacetate in their work.
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